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Compound of Interest

Compound Name:
2-Methyl-3-nitropyridine

hydrochloride

CAS No.: 63585-69-3

Cat. No.: B1585999

Get Quote

Compound Profile & Structural Context[1][2][3][4][5]
[6][7][8]
2-Methyl-3-nitropyridine is an electron-deficient heteroaromatic system.[1] The introduction of

the hydrochloride salt form is a critical step in drug development to enhance aqueous solubility

and crystalline stability.
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Property Data

IUPAC Name 2-Methyl-3-nitropyridine hydrochloride

Free Base CAS 18699-48-8

Molecular Formula C₆H₆N₂O₂[1][2][3][4] · HCl

Molecular Weight 174.59 g/mol (Salt); 138.12 g/mol (Free Base)

Appearance
Hygroscopic, off-white to pale yellow crystalline

solid

Solubility
High in DMSO, Methanol, Water; Low in non-

polar solvents (Hexanes)

Synthesis & Salt Formation Workflow
The hydrochloride salt is typically generated in situ or isolated via precipitation to prevent the

volatility associated with the free base.
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Figure 1: Synthetic route from chloronitropyridine precursors to the hydrochloride salt.
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][5][8][12]
The protonation of the pyridine nitrogen induces significant deshielding effects (downfield

shifts) compared to the free base. The data below contrasts the literature values of the free

base with the characteristic shifts of the hydrochloride salt.

H NMR Data (400 MHz, DMSO-d₆)
Solvent Choice: DMSO-d₆ is preferred over CDCl₃ for the salt form to ensure complete

solubility and prevent aggregation.[1]
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ring

electron

deficiency.

[1]

Mechanistic Insight: The formation of the pyridinium cation pulls electron density from the ring.

This effect is most pronounced at the H-6 position (adjacent to nitrogen) and the methyl group

(hyperconjugation reduced by electron-poor ring).[1] The coupling constants (ngcontent-ng-

c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) remain largely consistent between free base and salt forms.

C NMR Data (100 MHz, DMSO-d₆)
C-2 (Quaternary): ~155 ppm (Shifted downfield by N⁺).[1]

C-6 (CH): ~152 ppm.[1]

C-4 (CH): ~135 ppm.[1][2]

C-3 (C-NO₂): ~145 ppm.[1]

C-5 (CH): ~124 ppm.[1]

Methyl (-CH₃): ~23-25 ppm.[1]

Mass Spectrometry (MS)[1][13][14]
Mass spectrometry is the primary method for confirming molecular weight.[1] For the

hydrochloride salt, Electrospray Ionization (ESI) in Positive mode is the standard.[1]

Ionization Characteristics[1]
Technique: ESI-MS (Positive Mode) or GC-MS (requires free-basing in injector).[1]

Observed Ion: The HCl salt dissociates in the LC-MS mobile phase.[1]

[M+H]⁺: m/z 139.05 (Base Peak).[1]
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[M+Na]⁺: m/z 161.03 (Common adduct).[1]

Fragmentation Pathway
The fragmentation pattern is dominated by the stability of the aromatic ring and the lability of

the nitro group.
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Figure 2: ESI-MS/MS fragmentation logic. The loss of the nitro group (m/z 139

93) is the primary diagnostic transition.

Infrared (IR) Spectroscopy[1][15]
IR analysis of the hydrochloride salt differs significantly from the free base due to the presence

of the N-H bond and crystal lattice effects.
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Assignment

N-H Stretch 2400 - 3000 Broad, Strong

Pyridinium N-H⁺

stretching (diagnostic

for salt).[1]

NO₂ Asymmetric 1530 - 1550 Strong
Nitro group

asymmetric stretch.[1]

NO₂ Symmetric 1340 - 1360 Strong
Nitro group symmetric

stretch.[1]

C=C / C=N 1600 - 1620 Medium
Pyridine ring skeletal

vibrations.[1]

C-H (Aromatic) 3050 - 3100 Weak

Aromatic C-H stretch

(often obscured by N-

H broadness).[1]

Critical Note: The broad band between 2400 and 3000 cm⁻¹ (often called the "ammonium

band") is the definitive confirmation of the hydrochloride salt formation, distinguishing it from

the free base.

Experimental Protocols
To ensure reproducibility (E-E-A-T), follow these standardized preparation methods.

NMR Sample Preparation (Salt)
Drying: Dry the hydrochloride salt in a vacuum desiccator over P₂O₅ for 4 hours to remove

lattice water (water peak in DMSO appears at 3.33 ppm and can obscure signals).

Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).[1] Avoid CDCl₃ due to poor solubility of the

ionic salt.[1]

Concentration: Prepare a 10-15 mg/mL solution.
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Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0s to allow full relaxation of the

quaternary carbons if running

C.

LC-MS Method[1]
Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 5 minutes (C18 Column).

Detection: UV at 254 nm (aromatic) and MSD (ESI Positive).

Note: The chloride counter-ion is transparent in UV and ESI+; you are detecting the cation.

[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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